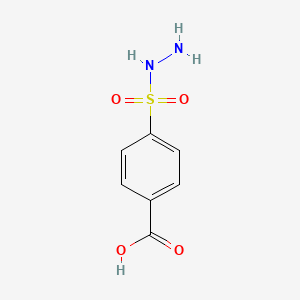
2-Hexen-1-ol, 5-methyl-2-(1-methylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hexen-1-ol, 5-methyl-2-(1-methylethyl)-, also known as Isodihydrolavandulol, is an organic compound with the molecular formula C10H20O. It is a type of alcohol that features a hexenyl group with methyl and isopropyl substituents. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexen-1-ol, 5-methyl-2-(1-methylethyl)- can be achieved through several synthetic routes. One common method involves the reaction of 5-methyl-2-hexen-1-ol with isopropyl magnesium bromide under controlled conditions. The reaction typically requires an inert atmosphere and a temperature range of 0-5°C to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of 2-Hexen-1-ol, 5-methyl-2-(1-methylethyl)- often involves the use of catalytic hydrogenation of the corresponding aldehyde or ketone. This method is preferred due to its efficiency and scalability. The reaction is carried out in the presence of a suitable catalyst, such as palladium on carbon, under high pressure and temperature .
Analyse Chemischer Reaktionen
Types of Reactions
2-Hexen-1-ol, 5-methyl-2-(1-methylethyl)- undergoes various chemical reactions, including:
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups like halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Hydrochloric acid (HCl), sulfuric acid (H2SO4)
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Saturated alcohols
Substitution: Halogenated compounds
Wissenschaftliche Forschungsanwendungen
2-Hexen-1-ol, 5-methyl-2-(1-methylethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Industry: Utilized in the manufacture of fragrances, flavors, and other industrial products.
Wirkmechanismus
The mechanism of action of 2-Hexen-1-ol, 5-methyl-2-(1-methylethyl)- involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other interactions with biological molecules. Its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and interfere with essential cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-: Similar in structure but differs in the presence of a cyclohexenyl group instead of a hexenyl group.
Cyclohexanol, 5-methyl-2-(1-methylethyl)-: Similar molecular formula but differs in the saturation of the carbon chain.
Uniqueness
2-Hexen-1-ol, 5-methyl-2-(1-methylethyl)- is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its combination of a hexenyl group with methyl and isopropyl substituents makes it valuable in various applications, particularly in the synthesis of complex organic molecules .
Eigenschaften
CAS-Nummer |
40853-53-0 |
|---|---|
Molekularformel |
C10H20O |
Molekulargewicht |
156.26 g/mol |
IUPAC-Name |
(E)-5-methyl-2-propan-2-ylhex-2-en-1-ol |
InChI |
InChI=1S/C10H20O/c1-8(2)5-6-10(7-11)9(3)4/h6,8-9,11H,5,7H2,1-4H3/b10-6- |
InChI-Schlüssel |
VUGJPGPMYGKRPW-POHAHGRESA-N |
SMILES |
CC(C)CC=C(CO)C(C)C |
Isomerische SMILES |
CC(C)C/C=C(/CO)\C(C)C |
Kanonische SMILES |
CC(C)CC=C(CO)C(C)C |
Key on ui other cas no. |
40853-53-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(4s,5s)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]dimethanediyl dimethanesulfonate](/img/structure/B1617901.png)







![Ethyl 7-hydroxy[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1617915.png)




